{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is a compound that features a pyrazole ring substituted with a difluoroethyl group and a propylamine moiety. This compound is of interest due to its potential applications in medicinal chemistry, agrochemistry, and materials science. The presence of the difluoroethyl group imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic difluoroethylation using reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate.
Attachment of the Propylamine Moiety: The final step involves the alkylation of the pyrazole ring with propylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoroethyl or ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoroethyl group, where nucleophiles can replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Mono-fluoroethyl or ethyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the role of fluorinated groups in biological systems. Its metabolic stability makes it a valuable tool for in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The difluoroethyl group can enhance the compound’s binding affinity and specificity for certain biological targets, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation. It can also be employed in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. Additionally, the pyrazole ring can participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methylamine: Lacks the propyl group, which may affect its binding properties and metabolic stability.
[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl}(ethyl)amine: Similar structure but with an ethyl group instead of a propyl group, potentially altering its physicochemical properties.
[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine: Contains a methyl group, which may result in different biological activity and stability.
Uniqueness
The presence of both the difluoroethyl group and the propylamine moiety in {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine imparts unique properties that are not found in its analogs. The difluoroethyl group enhances lipophilicity and metabolic stability, while the propylamine moiety can improve binding affinity and specificity for certain biological targets. This combination makes the compound a valuable scaffold for drug design and other applications.
Properties
Molecular Formula |
C9H15F2N3 |
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Molecular Weight |
203.23 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C9H15F2N3/c1-2-3-12-4-8-5-13-14(6-8)7-9(10)11/h5-6,9,12H,2-4,7H2,1H3 |
InChI Key |
KBDZUPYDRNRLHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN(N=C1)CC(F)F |
Origin of Product |
United States |
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